molecular formula C13H16O5 B1422262 Propyl 4-(2-methoxy-2-oxoethoxy)benzoate CAS No. 1212060-80-4

Propyl 4-(2-methoxy-2-oxoethoxy)benzoate

Cat. No. B1422262
M. Wt: 252.26 g/mol
InChI Key: QUFOCJNCFOARCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of Propyl 4-(2-methoxy-2-oxoethoxy)benzoate are not specified in the available resources .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of Propyl 4-(2-methoxy-2-oxoethoxy)benzoate . This compound, with the chemical formula C13H16O5, has a molecular weight of 252.26 g/mol . Here are six unique applications:

  • Medicinal Chemistry

    • Results : The breakthrough provides insights into positively charged carbon atoms and enables the synthesis of complex carbon-based molecules with potential applications in medicine .
  • Chemical Synthesis

    • Results : More efficient and sustainable synthetic methods, reducing environmental impact and cost .
  • Carbon-Hydrogen Activation

    • Results : Enhanced synthetic processes and sustainable drug discovery pathways .
  • Complex Molecule Synthesis

    • Results : Access to synthetic pathways previously unattainable, expanding the toolbox for chemists .
  • Drug Development

    • Results : Potential applications in medicine due to novel synthetic pathways .
  • Sustainable Chemistry

    • Results : A step toward more sustainable chemical processes .

Safety And Hazards

Safety precautions for handling Propyl 4-(2-methoxy-2-oxoethoxy)benzoate include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s recommended to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

propyl 4-(2-methoxy-2-oxoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-8-17-13(15)10-4-6-11(7-5-10)18-9-12(14)16-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFOCJNCFOARCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-(2-methoxy-2-oxoethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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